

IUPAC name and common synonyms for Diallylmethylamine

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Compound of Interest

Compound Name: Diallylmethylamine

Cat. No.: B1582482

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An In-depth Technical Guide to Diallylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diallylmethylamine**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, particularly its role as a versatile chemical intermediate in the synthesis of polymers and quaternary ammonium compounds.

Chemical Identity and Synonyms

Diallylmethylamine is a tertiary amine characterized by the presence of a methyl group and two allyl groups attached to a central nitrogen atom.

- IUPAC Name: N-methyl-N-prop-2-enylprop-2-en-1-amine[1]
- Common Synonyms:
 - Diallylmethylamine[1]
 - Methyldiallylamine[1][2]
 - N-Methyldiallylamine[1]

- N,N-Diallyl methylamine[1]
- N-Allyl-N-methylprop-2-en-1-amine[3]
- N-Allyl-N-methyl-2-propen-1-amine[3]
- 2-Propen-1-amine, N-methyl-N-2-propenyl-[1]

Physicochemical Properties

The key quantitative data for **diallylmethylamine** are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

Property	Value	References
Molecular Formula	C ₇ H ₁₃ N	[4]
Molecular Weight	111.18 g/mol	[4][5][6]
CAS Number	2424-01-3	[4][5][6]
Appearance	Colorless to light yellow liquid	[2][3]
Boiling Point	111 °C	[2][5][6]
Density	0.789 g/mL at 25 °C	[2][5][6]
Refractive Index	n _{20/D} 1.43	[5][6]
Flash Point	7.2 °C (45.0 °F) - closed cup	[5][6]
Purity	>97%	[5][6]
Storage	Store at 2-8°C, sealed, away from moisture.	[2]

Experimental Protocols

Diallylmethylamine serves as a crucial starting material in various synthetic procedures. Below are detailed methodologies for its synthesis and its subsequent conversion into quaternary ammonium salts.

3.1. Synthesis of **Diallylmethylamine** via Phase Transfer Catalysis

This protocol describes a common method for the preparation of **diallylmethylamine** from methylamine and allyl chloride.^[5]

- Materials:
 - Aqueous methylamine
 - Allyl chloride
 - Polyglycol-400 (Phase Transfer Catalyst)
 - Sodium hydroxide
 - Organic solvent (e.g., dichloromethane)
 - Anhydrous magnesium sulfate
 - Standard laboratory glassware for reaction, extraction, and distillation.
- Procedure:
 - Combine aqueous methylamine and polyglycol-400 in a reaction vessel equipped with a stirrer and a dropping funnel.
 - Cool the mixture in an ice bath.
 - Slowly add allyl chloride to the stirred mixture. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).
 - Add a concentrated solution of sodium hydroxide to the mixture to neutralize the formed hydrochloride and to separate the organic layer.
 - Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude **diallylmethylamine** by fractional distillation.

3.2. Synthesis of Diallylmethylalkyl Quaternary Ammonium Salts

Diallylmethylamine is a precursor for various quaternary ammonium salts, which have applications as monomers and biologically active agents.^{[5][6]}

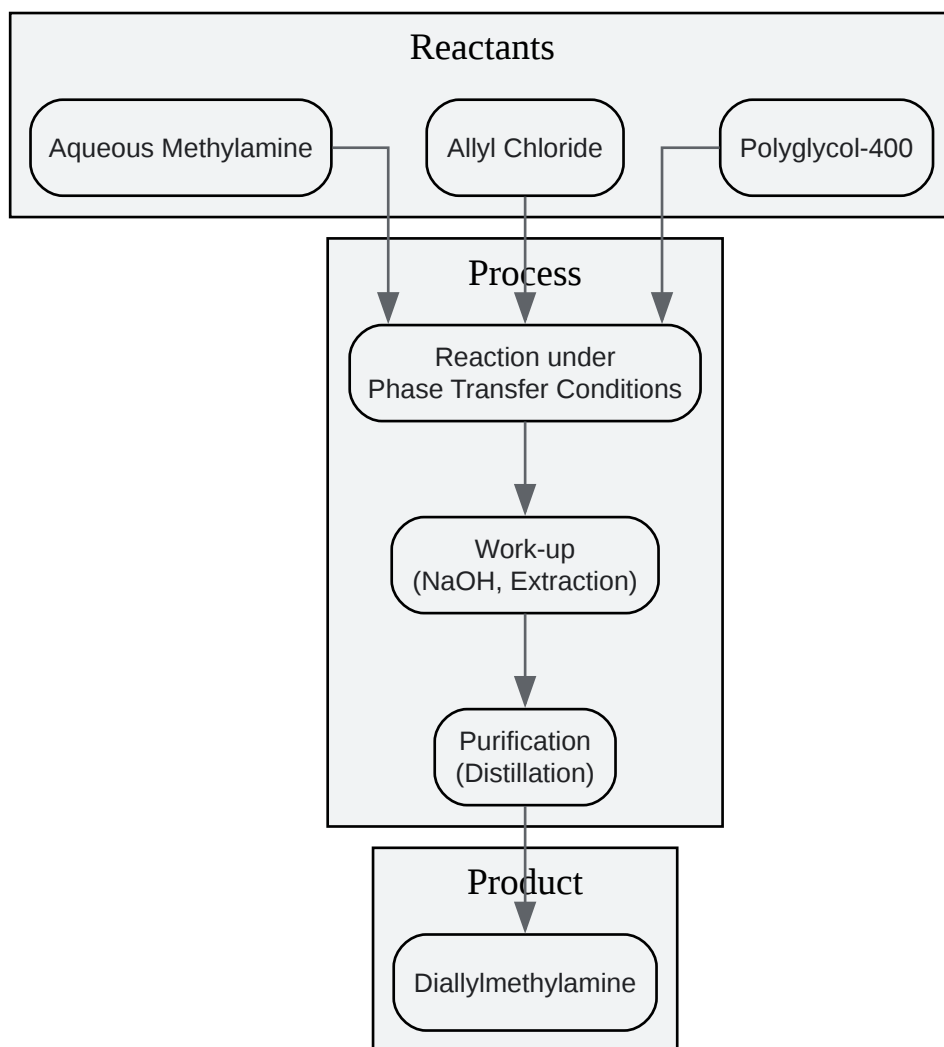
- Materials:
 - **Diallylmethylamine**
 - Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
 - A suitable solvent (e.g., acetone, acetonitrile)
 - Diethyl ether
- Procedure:
 - Dissolve **diallylmethylamine** in the chosen solvent in a round-bottom flask.
 - Add the alkyl halide to the solution. The molar ratio of the alkyl halide to the amine is typically 1:1 or with a slight excess of the alkyl halide.
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
 - If the product precipitates, collect it by filtration. If not, add diethyl ether to the reaction mixture to induce precipitation.
 - Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

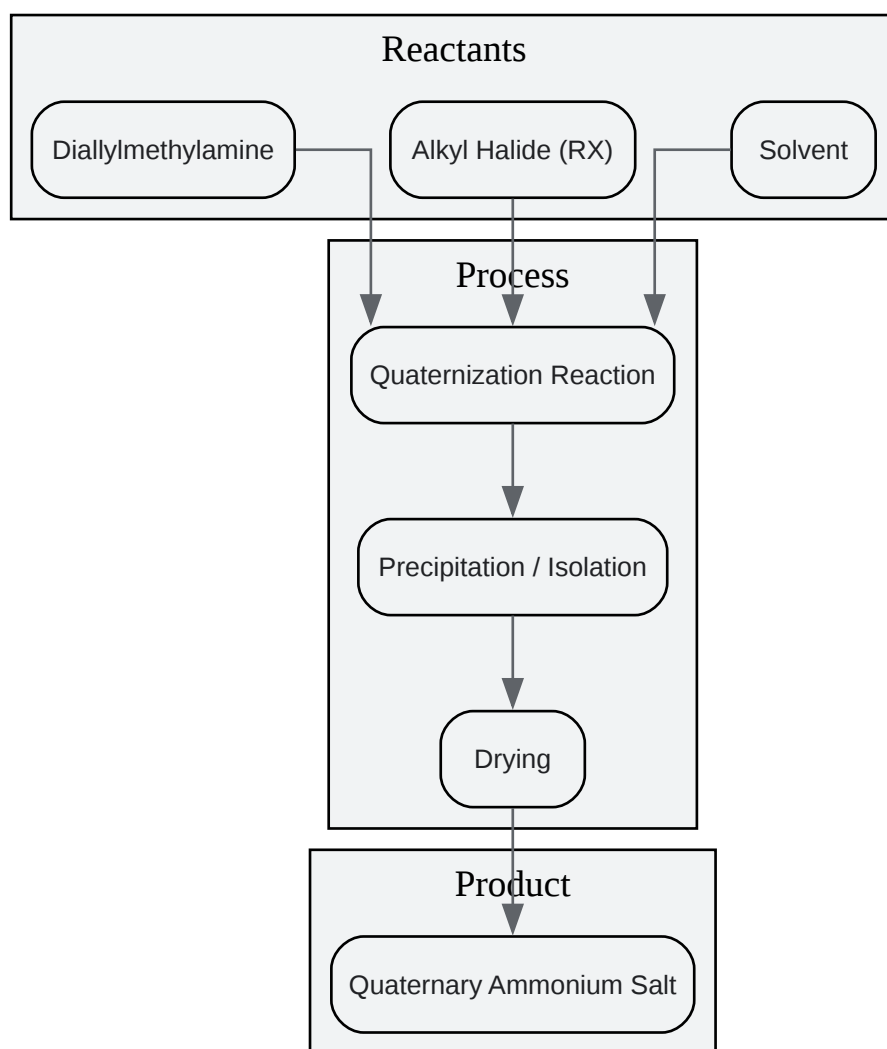
- Dry the purified quaternary ammonium salt under vacuum.

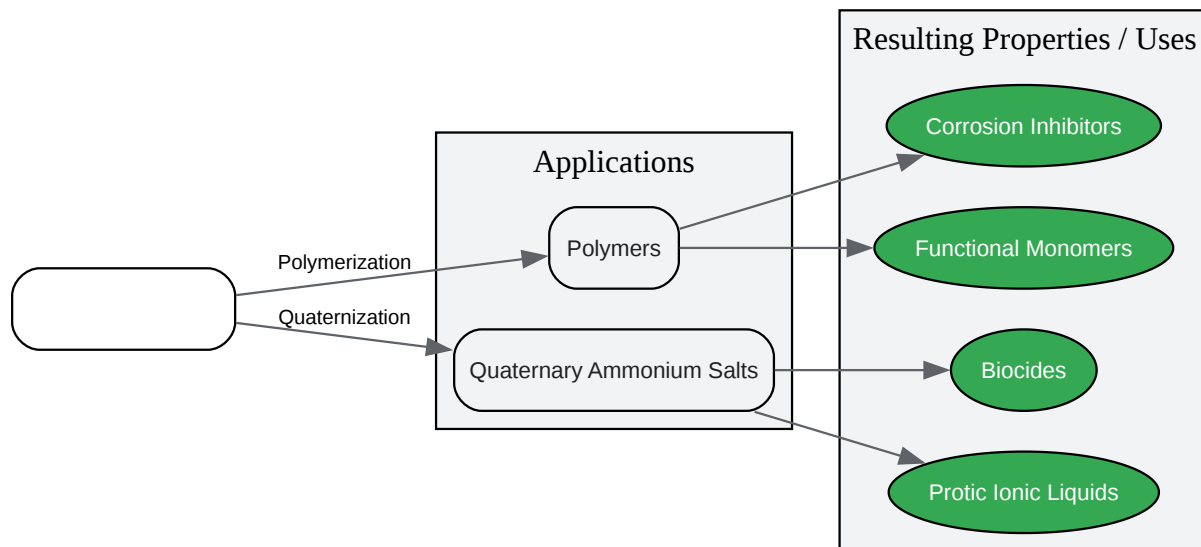
Visualized Workflows and Relationships

4.1. Synthesis of **Diallylmethylamine**

The following diagram illustrates the workflow for the synthesis of **diallylmethylamine** using phase transfer catalysis.







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